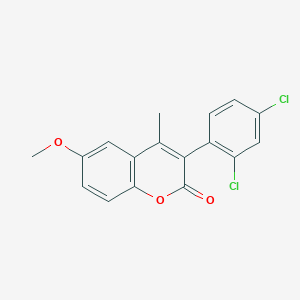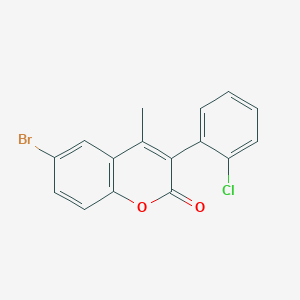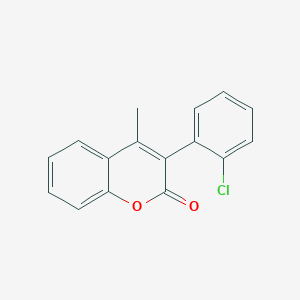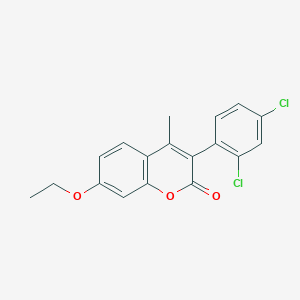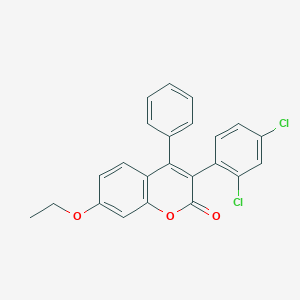
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene, also known as PFB, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a fluorinated hydrocarbon that is highly stable and non-toxic, making it an ideal choice for laboratory experiments. PFB has a wide range of uses, from being used as a reagent in organic synthesis to being used as a model compound for studying the effects of fluorine substitution on the physical and chemical properties of organic molecules. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of New Materials
- Fitch et al. (2003) synthesized a highly fluorinated monomer, 12F-FBE, using a reaction that involved pentafluorobenzyl bromide. This monomer was used to create polyethers characterized by solubility, hydrophobicity, and low dielectric properties. These polyethers also exhibited moderate thermal stability and varied glass transition temperatures (Fitch et al., 2003).
Development of Perfluoroalkylaromatic Compounds
- Hodges et al. (2001) described the synthesis of SF5-perfluoroalkyl benzene derivatives, a new class of perfluoroalkylaromatic compounds, via the reaction of pentafluoro-sulfanyl-perfluoroalkyl iodides with benzene. This study outlines the preparation and characterization of these novel materials (Hodges et al., 2001).
Investigation of Vibrational Properties
- Krishnakumar and Mathammal (2009) conducted a comprehensive study on the vibrational properties of 1,2,3,4,5-pentafluoro benzene using FTIR and FT-Raman spectroscopy. This study provided insights into the structural and vibrational aspects influenced by halogen substituents (Krishnakumar & Mathammal, 2009).
Chemical Reactivity and Synthesis
- The work of Schlosser et al. (1998) on 1,2,4-Tris(trifluoromethyl)benzene highlights its quantitative hydrogen/metal exchange reaction with lithium 2,2,6,6-tetramethylpiperidide. This study showcases the potential for creating derivatives through selective lithiation and electrophilic substitution (Schlosser et al., 1998).
Catalytic Applications
- Chandrasekhar et al. (2009) explored the use of tris(pentafluorophenyl)borane [B(C6F5)3] as a catalyst in reductive alkylation of alkoxy benzenes and synthesis of triarylmethanes using aldehydes. This research contributes to the understanding of catalytic applications in organic synthesis (Chandrasekhar et al., 2009).
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-3-2(1-8(14,15)16)4(10)6(12)7(13)5(3)11/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSBRCDLVFIMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



